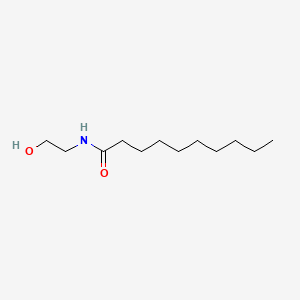

N-(2-Hydroxyethyl)decanamide

Description

Structure

3D Structure

Properties

CAS No. |

7726-08-1 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)decanamide |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)13-10-11-14/h14H,2-11H2,1H3,(H,13,15) |

InChI Key |

LMVSBYPDMNAXPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NCCO |

Canonical SMILES |

CCCCCCCCCC(=O)NCCO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N 2 Hydroxyethyl Decanamide

Conventional Chemical Synthesis Methodologies

The synthesis of N-(2-Hydroxyethyl)decanamide is primarily achieved through conventional chemical methods, with direct amidation being a prominent approach.

Direct Amidation Reactions and Reaction Conditions

Direct amidation involves the reaction of decanoic acid or its derivatives with ethanolamine (B43304). smolecule.com This reaction can be performed under various conditions, often involving heat and sometimes a catalyst to drive the reaction towards the desired product. smolecule.com One common method involves reacting decanoic acid with 2-aminoethanol under controlled heating. smolecule.com Another approach utilizes the reaction of decanoyl chloride with ethanolamine.

The reaction conditions for direct amidation can be optimized to improve yield and purity. For instance, the synthesis of related N,N-Bis(2-hydroxyethyl)dodecanamide, a structural analogue, is often carried out at elevated temperatures, around 90°C, and may be conducted in a solvent-free environment to achieve high yields. Catalysts such as zinc oxide can also be employed in these reactions. evitachem.com For the synthesis of a series of N-(2-hydroxyethyl)amide derivatives, including the decanamide (B1670024) variant, a one-step reaction at room temperature for 8-10 hours using trimethylamine, methyl chloroformate, carboxylic acid, and ethanolamine has been reported to produce high yields. nih.gov

Table 1: Conventional Synthesis Methods for this compound and Related Amides

| Method | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Direct Amidation | Decanoic acid, 2-aminoethanol | Heat, possible catalyst | This compound | smolecule.com |

| Amidation | Lauric acid, Diethanolamine | Catalyst, ~90°C, solvent-free | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| One-step Reaction | Carboxylic acid, Ethanolamine, Trimethylamine, Methyl chloroformate | Room temperature, 8-10 hours | N-(2-hydroxyethyl)amide derivatives | nih.gov |

| Transamidation | Existing amide, 2-aminoethanol | - | This compound | smolecule.com |

| Esterification followed by Amide Formation | Decanoic acid, 2-hydroxyethylamine | - | This compound | smolecule.com |

| Amidation from Acid Chloride | Lauroyl chloride, Diethanolamine | - | N,N-Bis(2-hydroxyethyl)dodecanamide |

Non-Catalytic Synthesis Approaches (e.g., Microwave Irradiation)

To circumvent the use of catalysts and harsh reaction conditions, non-catalytic synthesis methods have been explored. researchgate.netrasayanjournal.co.in Microwave irradiation has emerged as a promising green chemistry approach for the synthesis of fatty acid alkanolamides, including this compound. researchgate.netrasayanjournal.co.inscielo.org.mx

A study on the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine under microwave irradiation successfully identified the formation of this compound among other derivatives. researchgate.netrasayanjournal.co.in The optimal conditions for this process were found to be a 1:1 molar ratio of the fatty acid distillate to monoethanolamine, a reaction time of 18.5 minutes, and a microwave power of 100%, achieving a conversion of 98.89%. researchgate.netresearchgate.net This method offers a rapid and efficient alternative to conventional heating. scielo.org.mx

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic synthesis provides a milder and more selective alternative to conventional chemical methods for producing this compound. smolecule.comacs.org Lipases are commonly employed as biocatalysts for this purpose. smolecule.comacs.org

The lipase-catalyzed synthesis of N-(2-hydroxyethyl)amides can be achieved through the reaction of fatty acids with ethanolamine. lookchem.com For instance, lipase (B570770) from Candida antarctica (Novozym 435) has been used for the N-acylation of ethanolamine with various fatty acids. lookchem.com The direct amidation of carboxylic acids catalyzed by lipases is considered a promising approach. acs.org Enzymatic methods offer the advantages of mild reaction conditions, high selectivity, and an environmentally friendly process. researchgate.netsmolecule.com For example, the synthesis of oleamide (B13806) using Novozym 435 lipase was achieved at 60°C over 72 hours, resulting in a 90% conversion. researchgate.net Another study reported a 77% yield of oleamide using Candida rugosa lipase at 40°C. researchgate.net The use of a packed-bed reactor with a commercial lipase in a continuous flow system has been shown to improve the space-time yield and catalyst productivity for the synthesis of oleoyl (B10858665) ethanolamide. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with enhanced or novel properties. acs.orgnih.gov

Systematic Structure-Activity Relationship (SAR) Driven Synthesis

Systematic modifications of the this compound structure are performed to understand how different chemical features influence its biological activity. nih.gov A series of novel N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activities. nih.gov This study revealed that this compound, along with its palmitamide and stearamide counterparts, exhibited significant anticonvulsant effects with low neurotoxicity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate molecular descriptors with biological activity. smolecule.com For decanoic acid derivatives, QSAR studies have indicated that the lipophilicity of the compounds governs their activity against gram-positive bacteria, while the topological and steric nature of the molecule is a deciding factor for antifungal activity. smolecule.com

Exploration of Alkyl Chain Length Variations and Functional Group Modifications

Varying the length of the alkyl chain and modifying functional groups are common strategies in the design of this compound analogues. mdpi.com

Alkyl Chain Length Variations: The length of the fatty acid chain significantly influences the physicochemical properties of N-(2-hydroxyethyl)amides. researchgate.net Shorter-chain analogues, such as N,N-Bis(2-hydroxyethyl)octanamide (C8) and N,N-Bis(2-hydroxyethyl)decanamide (C10), have lower molecular weights and higher water solubility compared to longer-chain analogues like N,N-Bis(2-hydroxyethyl)hexadecanamide (C16). Conversely, longer-chain analogues like N-(2-Hydroxyethyl)octadecanamide (C18) exhibit greater hydrophobicity. The ten-carbon aliphatic chain of this compound provides a specific hydrophobic character that influences its surface activity. smolecule.com Studies have shown that increasing the alkyl chain length in related compounds can lead to a reduction in the coefficient of friction, suggesting potential applications as lubricants. mdpi.com

Functional Group Modifications: Modifications to the functional groups of this compound can lead to derivatives with different properties. For example, the synthesis of N-(16-bromohexadecanoyl)ethanolamine and its subsequent conversion to a radiofluorinated analogue has been explored for PET imaging applications. acs.org Other modifications include the introduction of different substituents on the amide nitrogen, such as in 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide, which shares the N,N-bis(2-hydroxyethyl)amide group but has a different substituent attached to the amide. evitachem.com

Endogenous Biology and Metabolic Pathways of N 2 Hydroxyethyl Decanamide

Biosynthetic Routes and Precursor Molecules

The primary biosynthetic pathway for NAEs, including N-(2-Hydroxyethyl)decanamide, involves the formation of N-acylphosphatidylethanolamine (NAPE) as a key precursor molecule. researchgate.net NAPE is synthesized from the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to the ethanolamine (B43304) head group of phosphatidylethanolamine. This reaction is catalyzed by N-acyltransferase. Subsequently, NAPE is hydrolyzed to release the NAE.

Role of N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)

The principal enzyme responsible for the hydrolysis of NAPE to generate NAEs is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). wikipedia.orgnih.gov This zinc-dependent enzyme cleaves the glycerophosphate bond of NAPE, releasing the corresponding NAE and phosphatidic acid. wikipedia.org While NAPE-PLD is a major contributor to the biosynthesis of several NAEs, its specific role in the formation of this compound in various tissues is an area of ongoing investigation. wikipedia.org Studies have shown that NAPE-PLD activity is present in various tissues, including the brain and heart. wikipedia.orgscience.gov

Catabolic Enzymes and Degradation Mechanisms

The biological activity of this compound is terminated through enzymatic hydrolysis, which breaks the amide bond to yield decanoic acid and ethanolamine. Two primary enzymes are implicated in the degradation of NAEs. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Interactions

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of a wide range of fatty acid amides, including NAEs. mdpi.comscispace.com FAAH is an intracellular membrane-bound serine hydrolase. mdpi.com It hydrolyzes NAEs to their corresponding fatty acid and ethanolamine, thus terminating their signaling functions. researchgate.net FAAH is widely distributed throughout the central nervous system and peripheral tissues. scispace.com The inhibition of FAAH leads to an increase in the endogenous levels of its substrate NAEs. scispace.com

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Interactions

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is another important enzyme involved in the catabolism of NAEs. nih.govnih.gov Unlike FAAH, NAAA is a lysosomal enzyme with an acidic pH optimum. nih.gov NAAA also catalyzes the hydrolysis of NAEs to a fatty acid and ethanolamine. nih.gov While both FAAH and NAAA hydrolyze NAEs, they exhibit different substrate specificities and subcellular localizations, suggesting distinct roles in regulating NAE signaling. nih.gov For instance, NAAA shows a preference for saturated and monounsaturated NAEs like palmitoylethanolamide (B50096) (PEA). nih.gov

Other Enzymatic Pathways in Lipid Metabolism

While FAAH and NAAA are the primary enzymes studied in NAE degradation, other pathways in lipid metabolism may also contribute. For example, oxidative metabolism by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) can modify the acyl chain of unsaturated NAEs, leading to the formation of new metabolites with their own biological activities. mdpi.com However, the specific involvement of these pathways in the metabolism of the saturated this compound is less clear.

Mechanistic Investigations of N 2 Hydroxyethyl Decanamide and Its Analogues in Preclinical Models

Neuromodulatory and Anticonvulsant Mechanisms

N-(2-Hydroxyethyl)decanamide and its related long-chain fatty acid amide derivatives have demonstrated notable anticonvulsant properties in various preclinical studies. The mechanisms underlying these effects appear to be linked to the modulation of key neurotransmitter systems and the ability to counteract chemically induced neuronal hyperexcitability.

Modulation of GABAergic Systems

The anticonvulsant activity of this compound and its analogues is suggested to be connected to their influence on the GABAergic system. Research indicates that the efficacy of these compounds in seizure models is associated with the inhibition of GABA-α-oxoglutarate aminotransferase (GABA-T) and the activation of glutamate (B1630785) decarboxylase. nih.gov This dual action would lead to an increase in the concentration of the inhibitory neurotransmitter GABA, a critical factor in preventing neuronal over-excitation and seizures.

Antagonism of Chemically-Induced Seizures in Preclinical Models

In preclinical evaluations, this compound and its structurally similar analogues, N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide, have shown the ability to counteract seizures induced by a variety of chemical convulsants. nih.govnih.gov These compounds demonstrated protective effects in models where seizures were triggered by substances such as:

Pentylenetetrazole (PTZ)

Isoniazid

3-mercaptopropionic acid

Bicuculline

Strychnine

The broad-spectrum antagonism against these agents, which act through different mechanisms to induce seizures, suggests a versatile and robust anticonvulsant profile for these fatty acid ethanolamides. nih.govnih.gov For instance, their strong antagonistic activity against seizures induced by 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide further supports their modulatory role in the GABAergic system. nih.gov

Comparative Preclinical Efficacy Assessment of Analogues

The anticonvulsant efficacy of this compound and its analogues has been quantitatively assessed and compared in the maximal electroshock (MES) test, a standard preclinical model for screening anticonvulsant drugs. nih.gov These studies revealed that this compound, along with N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide, possesses potent anticonvulsant activity, in some cases superior to the established anti-epileptic drug valproate. nih.govnih.gov

The compounds exhibited significant median effective doses (ED50) and high protective indices (PI), indicating a favorable balance between efficacy and neurotoxicity. nih.govnih.gov

Interactive Data Table: Comparative Anticonvulsant Activity in MES Test

| Compound | Median Effective Dose (ED50) (mg/kg) | Median Toxicity Dose (TD50) (mg/kg) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|

| This compound | 22.0 | 599.8 | 27.5 |

| N-(2-Hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-Hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate (Reference) | Not specified | Not specified | 1.6 |

Data sourced from preclinical studies in mice. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Pathways of Related Fatty Acid Ethanolamides

Analogues of this compound, such as Palmitoylethanolamide (B50096) (PEA) and Oleoylethanolamide (OEA), are recognized for their significant anti-inflammatory and immunomodulatory effects. mdpi.comnih.govnih.gov These actions are mediated through specific molecular pathways that regulate cellular responses to inflammation and injury.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation

A primary mechanism for the anti-inflammatory action of fatty acid ethanolamides like PEA and OEA is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). nih.govnih.govescholarship.orgresearchgate.net PEA has been identified as a selective ligand for PPAR-α. nih.govresearchgate.net Upon activation, PPAR-α acts as a transcription factor that can suppress the expression of pro-inflammatory genes. mdpi.com

Studies using preclinical models of inflammation, such as carrageenan-induced paw edema, have demonstrated that the anti-inflammatory effects of PEA are dependent on PPAR-α. nih.govescholarship.orgresearchgate.net In wild-type mice, PEA effectively reduces inflammation, but this effect is absent in mice genetically deficient in PPAR-α. nih.govescholarship.orgresearchgate.net This highlights the critical role of PPAR-α as the molecular target for the anti-inflammatory properties of PEA and related compounds. nih.govescholarship.org

Interactions with G Protein-Coupled Receptors (GPCRs)

This compound and its analogues have been the subject of mechanistic studies to elucidate their interactions with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govrsc.org These investigations are crucial for understanding the pharmacological profile of these compounds.

This compound, also known as N-decanoylethanolamine, shares structural similarities with anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. wikipedia.orgnih.gov Anandamide is a well-established ligand for the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. wikipedia.orgnih.gov This system plays a significant role in regulating various physiological processes. csic.es

The structural resemblance to anandamide suggests that this compound may indirectly modulate the endocannabinoid system. While anandamide binds to both CB1 and CB2 receptors, its effects are primarily mediated by CB1 receptors in the central nervous system and CB2 receptors in the periphery. wikipedia.orgnih.gov Research indicates that anandamide is a weak partial agonist at the CB2 receptor. nih.gov The binding of anandamide to these receptors can influence the transmission of several neurotransmitters, including dopamine, serotonin, GABA, and glutamate. wikipedia.org

Studies comparing the binding of various fatty acid ethanolamides to human CB1 and CB2 receptors have shown that while anandamide is essentially equipotent at both receptor subtypes, other related compounds exhibit differential affinities. researchgate.net For instance, adrenylethanolamide demonstrates a higher affinity for the CB1 receptor. researchgate.net The modulation of the endocannabinoid system is a complex process, with evidence suggesting that endocannabinoids can also interact with other receptors like TRPV1 and that their signaling can occur through various pathways, including retrograde and non-retrograde mechanisms. mdpi.com

| Compound | Receptor Target(s) | Primary Location of Receptors | Observed Interaction |

|---|---|---|---|

| This compound | CB1/CB2 (Indirect Modulation) | CNS (CB1), Periphery (CB2) | Potential indirect modulation due to structural similarity to anandamide. |

| Anandamide (AEA) | CB1, CB2 | CNS (CB1), Periphery (CB2) | Endogenous agonist; weak partial agonist at CB2. nih.gov |

The human cytomegalovirus (HCMV) encodes a G protein-coupled receptor known as US28. nih.gov This viral GPCR is a homolog of human chemokine receptors and can bind to a wide range of chemokines. nih.govbiomolther.org US28 exhibits high constitutive activity, meaning it can signal without the need for a ligand, and this activity is implicated in various HCMV-related pathologies. nih.gov

Research has identified small molecules that can act as inverse agonists for the US28 receptor, effectively inhibiting its constitutive signaling. biomolther.orgnih.gov While this compound itself has not been explicitly identified as a direct modulator of US28 in the provided context, the study of analogous and related compounds provides a framework for understanding potential interactions. For instance, a compound identified as N-(2-aminoethyl)-N-((3-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl)decanamide has been shown to act as an inverse agonist, inhibiting the constitutive activation of PLCβ by US28. biomolther.orgnih.gov This highlights the potential for decanamide (B1670024) derivatives to target viral GPCRs. The US28 receptor is known to be expressed during both lytic and latent phases of HCMV infection and plays a role in viral dissemination and pathogenesis. biomolther.orgnih.gov

Endocannabinoid Receptor System (CB1/CB2) Modulation (Indirectly via structural similarity to anandamide)

Cellular and Molecular Interactions beyond Receptor Binding

The interactions of this compound extend beyond direct receptor binding and encompass a range of cellular and molecular effects. Due to its amphiphilic nature, with both hydrophobic and hydrophilic regions, it can interact with cell membranes. smolecule.com Molecular docking simulations have suggested that N,N-bis(2-hydroxyethyl)decanamide, a related compound, can interact with phospholipids (B1166683) like phosphatidylcholine and phosphatidylserine, potentially leading to membrane destabilization and altered permeability. smolecule.com

Furthermore, computational studies have explored the interaction of N,N-bis(2-hydroxyethyl)decanamide with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide. smolecule.com These studies suggest a strong inhibitory potential, which could indirectly affect the endocannabinoid system by increasing the levels of endogenous cannabinoids. wikipedia.orgsmolecule.com

Mechanistic Studies of Antimicrobial Activity

This compound and related fatty acid amides have demonstrated antimicrobial properties. The proposed mechanism of action for their antibacterial activity is the disruption of the microbial cell membrane. The lipophilic nature of the decanoic acid chain allows for hydrophobic interactions with the bacterial cell membrane, leading to increased permeability and eventual cell death. smolecule.com

Studies on various plant extracts containing fatty acid derivatives have shown that they can significantly affect the cell membrane of both Gram-positive and Gram-negative bacteria. nih.gov This is evidenced by changes in the internal pH and hyperpolarization of the cell membrane. nih.gov The effectiveness of these compounds can vary between different bacterial strains. nih.gov For example, the lipophilicity of decanoic acid derivatives has been shown to be a key factor in their activity against gram-positive bacteria. smolecule.com

| Microorganism Type | Proposed Mechanism of Action | Key Molecular Feature | Observed Effect |

|---|---|---|---|

| Bacteria (Gram-positive and Gram-negative) | Disruption of cell membrane integrity. | Hydrophobic decanoyl chain. smolecule.com | Increased membrane permeability, changes in internal pH, cell death. smolecule.comnih.gov |

| Fungi | Potential antifungal activity. smolecule.com | Topological-steric nature. smolecule.com | Inhibition of fungal growth. smolecule.com |

Inhibition of Glycolipid Synthesis (e.g., glucosylceramide synthase)

This compound and its analogues have been investigated for their ability to inhibit the synthesis of glycolipids. A key enzyme in this pathway is glucosylceramide synthase (UGCG), which catalyzes the formation of glucosylceramide (GlcCer) from ceramide. nih.gov GlcCer is a precursor for hundreds of different glycosphingolipids (GSLs). nih.gov

Inhibitors of UGCG, such as N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide (PDMP), which is structurally related to this compound, have been shown to prevent the synthesis of GlcCer. biorxiv.orgbiorxiv.org PDMP is a ceramide analog that acts as an inhibitor of both glucosylceramide synthase and lactosylceramide (B164483) synthase. caymanchem.com By blocking this initial step, these inhibitors can effectively reduce the levels of a wide range of GSLs. This inhibition has been explored as a therapeutic strategy in various disease models, including those for atherosclerosis and certain cancers, where GSL metabolism is often altered. caymanchem.com For instance, inhibiting GSL synthesis has been shown to ameliorate atherosclerosis and cardiac hypertrophy in preclinical models. caymanchem.com

Advanced Analytical and Bioanalytical Methodologies in N 2 Hydroxyethyl Decanamide Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Synthesis Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the verification of synthesized N-(2-hydroxyethyl)decanamide. Following synthesis, which can be achieved through methods like the amidation of decanoic acid derivatives with ethanolamine (B43304), GC-MS is employed to confirm the structure and purity of the resulting compound. nih.govresearchgate.netrasayanjournal.co.in The process typically involves a derivatization step, such as silylation, to increase the volatility of the NAE for gas chromatographic analysis. nih.gov

In the mass spectrometer, the derivatized this compound undergoes electron ionization, leading to a characteristic fragmentation pattern that can be used for its unequivocal identification. The mass spectra of authentic, purified NAEs are compared with those obtained from synthesized samples to confirm their identity. researchgate.net For instance, the GC-MS spectrum of this compound has been identified in studies confirming its formation from the reaction of palm fatty acid distillate and monoethanolamine. researchgate.netrasayanjournal.co.in

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H25NO2 nih.gov |

| Molecular Weight | 215.33 g/mol nih.gov |

| Primary Mass-to-Charge Ratios (m/z) of Top Peaks | 85, 98 nih.gov |

| Derivatization Requirement | Typically required (e.g., silylation) to enhance volatility nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Detection in Complex Biological and Environmental Matrices

For the detection and quantification of this compound in complex samples such as plasma, cerebrospinal fluid, and tissue homogenates, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. nih.govbiorxiv.orgnih.gov This technique offers high sensitivity and specificity without the need for derivatization that is often required for GC-MS. nih.gov LC-HRMS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the selective detection of NAEs even at very low concentrations. researchgate.netresearchgate.net

The methodology involves separating the analytes on a liquid chromatography column, often a C18 column, followed by electrospray ionization (ESI) in positive ion mode. researchgate.net The high-resolution mass spectrometer can then accurately determine the mass-to-charge ratio of the parent ion and its fragments, allowing for confident identification and quantification. Recent advancements in LC-HRMS include the development of integrated strategies for comprehensive NAE profiling, which can help in identifying a wide range of these lipids in biological samples. nih.gov However, challenges in sample preparation, such as extraction from the biological matrix, need to be carefully addressed to ensure accurate and reproducible results. nih.govnih.gov

Table 2: LC-HRMS Parameters for N-Acylethanolamine Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography Column | C18 (sub-2µm particle size) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) Positive Mode researchgate.netlipidmaps.org |

| Detection Method | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) or Tandem Mass Spectrometry (e.g., Triple Quadrupole) biorxiv.orglipidmaps.org |

| Key Advantage | High sensitivity and specificity for low-abundance analytes in complex matrices without derivatization nih.govnih.gov |

Fluorescence-Based Enzyme Activity Assays for Metabolic Studies

The metabolism of this compound is primarily carried out by hydrolytic enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov Fluorescence-based assays are crucial tools for studying the activity of these enzymes and for screening potential inhibitors. nih.govunimi.itresearchgate.net These assays are highly sensitive, suitable for high-throughput screening, and allow for real-time monitoring of enzyme activity. nih.govnih.gov

These assays utilize synthetic substrates that are structurally similar to NAEs but contain a fluorescent reporter group that is quenched in the intact molecule. Upon enzymatic hydrolysis, the fluorophore is released, resulting in a measurable increase in fluorescence. bslonline.orgnih.gov For example, substrates like arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) are used to measure FAAH activity. nih.gov Similarly, fluorogenic substrates such as PED6 are employed in assays for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of NAEs. nih.gov The development of novel fluorescent probes continues to enhance the specificity and sensitivity of these assays for studying the enzymes that metabolize this compound and other NAEs. nih.govvanderbilt.edunih.gov

Table 3: Examples of Fluorogenic Substrates for NAE Metabolic Enzymes

| Enzyme | Fluorogenic Substrate Example | Principle |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) nih.gov | Hydrolysis releases the fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | PED6 (fluorescence-quenched substrate) nih.gov | Enzymatic cleavage separates a fluorophore from a quencher, leading to increased fluorescence. nih.govbiorxiv.org |

| FAAH | 2-oxo-2H-chromen-7-yl decanoate (B1226879) (DAEC) bslonline.org | FAAH catalyzes the hydrolysis of DAEC to decanoic acid and the highly fluorescent coumarin. bslonline.org |

Radiosynthesis and Radioligand Development for Imaging Metabolic Pathways

Radiolabeling techniques are invaluable for in vivo imaging and for tracing the metabolic fate of this compound and other NAEs. researchgate.net The synthesis of radiolabeled analogs allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to monitor the kinetics and distribution of these compounds and the activity of their metabolizing enzymes in living organisms. acs.orgnih.gov

For instance, N-acylethanolamines have been labeled with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.netacs.org An example is the development of N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA) as a PET probe to image the activity of N-acylethanolamine hydrolyzing enzymes in the brain. acs.orgnih.gov While challenges remain in developing radioligands with optimal properties for imaging specific metabolic pathways of NAEs, this approach holds significant promise for understanding the role of these lipids in health and disease. acs.orgnih.gov The synthesis of these radiolabeled compounds involves complex multi-step procedures and requires specialized facilities for handling radioactivity. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-acylethanolamine | NAE |

| Fatty Acid Amide Hydrolase | FAAH |

| N-acylethanolamine-hydrolyzing acid amidase | NAAA |

| N-acylphosphatidylethanolamine phospholipase D | NAPE-PLD |

| Arachidonoyl-7-amino-4-methyl-coumarin amide | AAMCA |

| 7-amino-4-methylcoumarin | AMC |

| 2-oxo-2H-chromen-7-yl decanoate | DAEC |

| N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine | ¹⁸F-FHEA |

| Carbon-11 | ¹¹C |

Computational and in Silico Approaches in N 2 Hydroxyethyl Decanamide Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. jscimedcentral.comamdhs.org This method has been applied to understand the potential therapeutic actions of N-(2-Hydroxyethyl)decanamide.

In a notable study, this compound, identified as a component in the seed extract of Senna sophera, was investigated for its anti-tubercular potential. ijcmas.com The compound was docked against the crystal structure of the Mycobacterium tuberculosis transcription initiation complex (PDB ID: 5UHB). ijcmas.com This protein is a crucial target for anti-tubercular drugs. ijcmas.com The docking simulations, performed using AutoDock Vina, aimed to evaluate the binding interactions of various phytochemicals from the extract. ijcmas.com While the study analyzed multiple compounds, it highlights the application of molecular docking to assess the potential of this compound as an inhibitor of a key bacterial enzyme complex. ijcmas.com The process involves preparing the 3D structures of both the ligand (this compound) and the receptor for computational analysis to predict binding modes and affinities. jscimedcentral.comijcmas.com

| Target Protein | Organism | PDB ID | Docking Software | Key Finding | Reference |

|---|---|---|---|---|---|

| Transcription Initiation Complex | Mycobacterium tuberculosis | 5UHB | AutoDock Vina | Evaluated as a potential inhibitor in an anti-tubercular study. | ijcmas.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govewadirect.com These models are instrumental in predicting the activity of new compounds and optimizing existing ones.

For N-(2-hydroxyethyl)amide derivatives, including this compound, QSAR studies have been developed to understand their antimicrobial properties. Research indicates that the activity of these compounds against Gram-positive bacteria is primarily governed by their lipophilicity. In contrast, the antifungal activity is determined by the topological and steric nature of the molecule. This suggests that the three-dimensional arrangement of the atoms is crucial for its interaction with fungal membranes and related biological activity.

In Silico Mechanistic Profiling (e.g., ADMET Predictions for Biological Activity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing researchers to computationally screen compounds for their pharmacokinetic and safety profiles. nih.govbiointerfaceresearch.com

Studies involving this compound have utilized these predictive tools. As part of the investigation into the anti-tubercular potential of compounds from Senna sophera seeds, ADME properties were predicted for the identified phytochemicals, including this compound. ijcmas.com The analysis revealed that the compound possesses drug-like features. ijcmas.com Specifically, predictions for properties like molecular weight, the number of hydrogen bond acceptors and donors, lipophilicity (LogP), and molar refractivity were calculated. These parameters are evaluated against criteria such as Lipinski's Rule of Five to assess the potential for oral bioavailability. ijcmas.com The prediction of high gastrointestinal (GI) absorption for this compound suggests it has favorable pharmacokinetic characteristics for further exploration. ijcmas.com

| Property | Predicted Value | Tool/Method | Significance | Reference |

|---|---|---|---|---|

| Molecular Weight | 215.33 g/mol | In silico calculation | Complies with Lipinski's Rule of Five (<500) | ijcmas.comnih.gov |

| Hydrogen Bond Acceptors | 2 | In silico prediction | Complies with Lipinski's Rule of Five (<10) | ijcmas.com |

| Hydrogen Bond Donors | 2 | In silico prediction | Complies with Lipinski's Rule of Five (<5) | ijcmas.com |

| Lipophilicity (LogP) | 2.9 | In silico prediction (XLogP3) | Complies with Lipinski's Rule of Five (<5), indicates good permeability | nih.gov |

| Molar Refractivity | 64.31 | In silico prediction | Indicates molecular volume and polarizability | ijcmas.com |

| Rule of Five Violations | 0 | In silico prediction | Indicates potential for good oral bioavailability | ijcmas.com |

| GI Absorption | High | In silico prediction | Predicts efficient absorption from the gastrointestinal tract | ijcmas.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the stability of protein-ligand complexes and the dynamics of binding sites. nih.govnih.gov This technique complements molecular docking by revealing the dynamic nature of the interactions.

In the context of this compound's potential anti-tubercular activity, MD simulations were performed on the ligand-protein complex identified through docking studies. ijcmas.com The 100-nanosecond simulations were used to analyze the dynamic changes and stability of the Mycobacterium tuberculosis transcription initiation complex when bound to the ligand. ijcmas.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) were calculated. ijcmas.com The analysis of RMSD, for instance, helps in understanding the stability of the complex, with equilibrium being reached after 20 ns in the simulation, indicating that the docked complex remained stable. ijcmas.com Such simulations are crucial for confirming the stability of predicted binding modes and understanding the conformational dynamics that influence a ligand's biological activity. ijcmas.comnih.gov

Future Research Directions and Emerging Scholarly Avenues

Elucidation of Comprehensive Endogenous Regulatory Networks Involving Fatty Acid Ethanolamides

A primary focus for future research is to map the complete endogenous regulatory networks that govern the synthesis, signaling, and degradation of fatty acid ethanolamides (FAEs), including N-(2-Hydroxyethyl)decanamide. FAEs are a class of lipid mediators that includes well-studied compounds like the endocannabinoid N-arachidonoylethanolamine (anandamide), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the anorexic lipid N-oleoylethanolamine (OEA). nih.govresearchgate.net These molecules are part of a complex signaling system, often termed the "endocannabinoidome," which modulates numerous physiological processes. frontiersin.org

The biosynthesis and catabolism of NAEs are tightly regulated by a suite of enzymes. frontiersin.org NAEs are typically synthesized on-demand from membrane phospholipids (B1166683), primarily through the action of N-acyltransferases (NATs) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govfrontiersin.org Degradation is mainly handled by fatty acid amide hydrolase (FAAH) and, for certain NAEs like PEA, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Future investigations must move beyond identifying individual enzymes to understanding the interplay between these pathways. Key research questions include:

How is the substrate specificity of biosynthetic enzymes like cPLA2ε and the PLAAT family regulated to produce specific NAEs, such as this compound, in different tissues or cellular compartments? nih.gov

What are the feedback mechanisms controlling NAE levels? Research in plants has suggested that NAE accumulation can negatively regulate its own production by inhibiting NAPE hydrolysis, a concept that warrants exploration in animal systems. nih.gov

How does the activity of degradative enzymes like FAAH and NAAA coordinate to shape the local signaling landscape of different FAEs? For instance, inhibiting FAAH leads to an increase in brain levels of anandamide (B1667382), PEA, and OEA, highlighting the interconnectedness of their regulation. researchgate.netnih.gov

Unraveling these complex networks will require sophisticated lipidomic approaches combined with genetic and pharmacological manipulation of key enzymes to understand how the cellular machinery maintains homeostasis and responds to physiological or pathological stimuli.

Development of Selective Chemical Probes and Modulators for Specific Biological Targets

A significant barrier to fully understanding the specific roles of this compound and other FAEs has been the lack of highly selective chemical tools to probe their function. The development of such tools is a critical future direction. This includes creating potent and selective inhibitors for metabolic enzymes and designing probes to visualize and quantify enzyme activity and ligand-receptor interactions in native biological systems. mdpi.com

Activity-Based Protein Profiling (ABPP) has emerged as a powerful technique for this purpose. acs.orgjove.com ABPP uses chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. jove.com For example, researchers have successfully designed β-lactone-based probes and, more recently, a systemically active derivative, ARN726, and its corresponding clickable activity-based probe, ARN14686, to selectively target and visualize NAAA activity in vitro and in vivo. acs.orgjove.comnih.gov These probes have been instrumental in confirming that specific compounds inhibit NAAA in living tissues. acs.org

Future research in this area should focus on:

Designing Novel Probes: Creating a wider array of probes for other key enzymes in the FAE metabolic pathway, such as NAPE-PLD and the various PLAAT enzymes. universiteitleiden.nl This would allow for a more acute and specific blockade of NAE production, helping to overcome potential compensatory effects seen in long-term genetic knockout models. universiteitleiden.nl

Improving Selectivity: Enhancing the selectivity of existing inhibitors. Many early endocannabinoid uptake inhibitors suffered from a lack of potency and poor selectivity, often cross-reacting with FAAH. pnas.org The development of highly selective modulators, such as the endocannabinoid uptake inhibitor WOBE437, demonstrates a path forward. pnas.org

Probing Receptor Interactions: Developing probes to study the direct interactions of this compound with its putative receptors. While PEA and OEA are known to act via the nuclear receptor PPAR-α, the direct molecular targets for many other NAEs, including this compound, are not fully elucidated. nih.govnih.gov

These advanced chemical tools will be indispensable for dissecting the specific contributions of this compound to cellular signaling, distinct from other, more abundant FAEs.

Exploration of Innovative Synthetic Routes for Stereoselective Production of this compound and its Analogues

Advances in understanding the biological function of this compound and its analogues depend on the availability of high-purity compounds for testing. Therefore, the exploration of innovative and efficient synthetic routes is a crucial research avenue. While the synthesis of a series of N-(2-hydroxyethyl)amide derivatives, including this compound, has been reported for preclinical screening, future work will demand more sophisticated and scalable methods. nih.gov

A key challenge is stereoselectivity. Many related bioactive lipids exist as specific stereoisomers, and their biological activity is highly dependent on their three-dimensional structure. Future synthetic strategies should aim for precise control over stereochemistry, which is essential for producing analogues that can probe specific receptor-ligand interactions. The total stereoselective synthesis of related natural products, such as decanolides, provides a template for the complex chemical strategies that could be adapted for NAE analogues. mdpi.com

Emerging areas for synthetic innovation include:

Biocatalysis: Utilizing enzymes, such as lipases, for amide bond formation offers a green and highly selective alternative to traditional chemical methods. sci-hub.se For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the aminolysis of alkanolamines to produce N-hydroxyalkylacrylamides with high conversion rates. sci-hub.se Applying such biocatalytic methods to the synthesis of this compound could provide a more sustainable and efficient production process.

Novel Chemical Methodologies: Investigating new reagents and reaction pathways to improve yield and purity. This includes exploring different chlorinating agents or coupling methodologies that are amenable to large-scale production. google.com

Analogue Synthesis: Systematically synthesizing a library of analogues of this compound with variations in acyl chain length, saturation, and modifications to the ethanolamine (B43304) headgroup. This would facilitate structure-activity relationship (SAR) studies to identify the key structural features required for biological activity.

These synthetic advancements will not only provide the necessary materials for biological research but also lay the groundwork for potential future therapeutic development.

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Signaling Pathways

To achieve a holistic understanding of the role of this compound, future research must integrate multiple layers of biological data through a systems biology approach. The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics)—provides an unprecedented opportunity to view the complex interactions underlying lipid signaling. frontiersin.orgnih.gov

The comprehensive analysis of NAEs in biological samples is challenging due to their structural similarity and often low abundance, but advanced analytical platforms like ion mobility-mass spectrometry are making in-depth profiling more feasible. researchgate.net By combining these lipidomic profiles with data from other omics layers, researchers can begin to build comprehensive models of cellular function.

A powerful example of this approach is the use of multi-omics data to investigate metabolic dysregulation in diseases like Alzheimer's. By integrating genomics, transcriptomics, and proteomics data, researchers have identified lipid metabolism as a significantly over-represented pathway and have been able to predict and validate specific lipid signatures in mouse models. medrxiv.org

Future research applying a multi-omics strategy to this compound should aim to:

Identify Novel Pathways: Correlate changes in the levels of this compound and other NAEs with genome-wide changes in gene and protein expression to identify previously unknown downstream signaling pathways and target genes. nih.gov

Construct Predictive Models: Use integrated datasets to build genome-scale metabolic networks that can predict how perturbations, such as disease states or drug treatments, affect the FAE regulatory network. medrxiv.org

Discover Biomarkers: Analyze multi-omics data from clinical samples to determine if levels of this compound or related metabolites are associated with specific diseases, potentially serving as novel biomarkers.

This integrative, data-rich approach will be essential for moving beyond a one-molecule, one-target paradigm to a systems-level appreciation of how this compound contributes to the broader landscape of lipid signaling in health and disease.

Q & A

Q. What are the standard methods for synthesizing N-(2-Hydroxyethyl)decanamide in laboratory settings?

The synthesis typically involves reacting decanoic acid derivatives with ethanolamine or its analogs under controlled conditions. For example, amidation reactions using activated esters (e.g., NHS esters) or coupling agents like EDC/HOBT can yield this compound. Post-synthesis, purification via column chromatography or recrystallization is recommended, followed by validation using FT-IR (to confirm amide bond formation) and NMR (to verify alkyl chain integrity and hydroxyl group presence) .

Q. How can researchers determine the purity and structural integrity of this compound?

Key methods include:

- Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC with flame ionization detection, using polar columns (e.g., DB-WAX) for separation .

- Spectroscopy : FT-IR (amide I band ~1650 cm⁻¹, hydroxyl stretch ~3300 cm⁻¹) and ¹H/¹³C NMR (δ ~3.5 ppm for –CH₂–OH, δ ~2.1 ppm for –CH₂–CO–NH–) .

- Melting Point Analysis : Compare observed melting range (e.g., 50–55°C) with literature values to assess purity .

Q. What safety protocols are essential when handling this compound in experiments?

- Use personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of dust or vapors.

- Follow waste disposal guidelines for amides and organic solvents. Safety data sheets (SDS) recommend S22 ("Do not breathe dust") and S24/25 ("Avoid skin/eyes") precautions .

Advanced Research Questions

Q. What strategies resolve discrepancies in solubility data for this compound across studies?

Discrepancies may arise from variations in solvent polarity, temperature, or impurities. Methodological solutions include:

- Standardized Solubility Testing : Use USP/PhEur protocols with controlled temperatures (e.g., 25°C ± 0.5°C) and solvents (water, ethanol, DMSO) .

- Phase Change Analysis : Reference reduced-pressure boiling point data (e.g., 453–454 K at 1 atm) to correlate solubility with thermal properties .

- Impurity Profiling : Quantify residual amines or fatty acids via GC-MS or LC-MS to assess their impact on solubility .

Q. How can the amphiphilic properties of this compound be exploited in membrane dynamics studies?

The compound’s long alkyl chain and polar hydroxyl/amide groups enable its use in:

- Liposome Preparation : Incorporate into lipid bilayers to study membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .

- Micelle Formation : Determine critical micelle concentration (CMC) using surface tension measurements or pyrene fluorescence assays .

- Drug Delivery Systems : Evaluate encapsulation efficiency of hydrophobic drugs in amphiphilic nanoparticles .

Q. What challenges arise in correlating in vitro bioactivity data with in vivo efficacy for derivatives of this compound?

Key challenges include:

- Metabolic Stability : Assess degradation pathways using liver microsome assays (e.g., human S9 fraction) to predict in vivo half-life .

- Bioavailability Optimization : Modify hydroxyl group substitution (e.g., PEGylation) to enhance solubility and tissue penetration .

- Target Selectivity : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with lipid-binding proteins (e.g., PPAR-γ) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.